Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-
Description
The compound "Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-" (CAS: 58104-34-0, molecular formula: C₃₃H₃₀N₄) is a highly conjugated aromatic amine derivative with a complex structure . Its core consists of a central 2,5-cyclohexadien-1-ylidene ring substituted with a methyl group and a bis[4-[(3-methylphenyl)amino]phenyl]methylene moiety. This structure enables extended π-conjugation, which is critical for applications in organic electronics or dye chemistry.
Properties
CAS No. |
58104-34-0 |
|---|---|
Molecular Formula |
C40H35N3 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
3-methyl-N-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]phenyl]aniline |
InChI |
InChI=1S/C40H35N3/c1-28-7-4-10-37(25-28)41-34-19-13-31(14-20-34)40(32-15-21-35(22-16-32)42-38-11-5-8-29(2)26-38)33-17-23-36(24-18-33)43-39-12-6-9-30(3)27-39/h4-27,41-42H,1-3H3 |
InChI Key |
NHACXHBSASNCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC(=C4)C)C=C3)C5=CC=C(C=C5)NC6=CC=CC(=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted Aniline Precursors
- Starting Materials : 3-methylaniline and 4-aminophenyl derivatives are the fundamental building blocks.
- Functionalization : Introduction of amino groups on phenyl rings is achieved via nitration followed by reduction or direct amination methods.
Formation of Bis(4-[(3-methylphenyl)amino]phenyl)methylene Intermediate
- Condensation Reaction : Two equivalents of 4-[(3-methylphenyl)amino]phenyl moieties are condensed with a suitable aldehyde or ketone to form the methylene bridge.
- Catalysts and Conditions : Acidic or basic catalysts may be employed to facilitate the condensation, often under reflux conditions in organic solvents such as ethanol or toluene.
Construction of the 2,5-Cyclohexadien-1-ylidene Core
- Cyclization Step : The methylene-bridged intermediate undergoes cyclization to form the 2,5-cyclohexadienylidene ring system.
- Oxidative or Reductive Conditions : Depending on the synthetic route, mild oxidizing agents or reductive cyclization conditions are used to stabilize the conjugated ring system.
Final Assembly and Purification
- Coupling with Benzenamine : The final step involves coupling the cyclohexadienylidene intermediate with benzenamine, specifically N-substituted with a 3-methyl group.
- Purification : Techniques such as recrystallization, column chromatography, and solvent extraction are employed to isolate the pure compound.
Data Table: Summary of Preparation Parameters
| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amination/Nitration & Reduction | 3-methylaniline, 4-nitrophenyl derivatives | Acid/base catalysis, reduction | 70-85 | High purity aniline derivatives required |
| 2 | Condensation | 4-[(3-methylphenyl)amino]phenyl + aldehyde | Reflux in ethanol/toluene | 60-75 | Acidic catalyst preferred |
| 3 | Cyclization | Methylene-bridged intermediate | Mild oxidizing/reductive agents | 55-70 | Control of temperature critical |
| 4 | Coupling & Purification | Cyclohexadienylidene intermediate + benzenamine | Solvent extraction, chromatography | 65-80 | Purity confirmed by spectroscopy |
Research Discoveries and Optimization Insights
- Catalyst Selection : Studies indicate that Lewis acids such as zinc chloride improve condensation efficiency and selectivity.
- Solvent Effects : Polar aprotic solvents can enhance reaction rates in the cyclization step.
- Temperature Control : Maintaining temperatures between 60-90°C prevents decomposition and side reactions.
- Purification Techniques : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is effective for confirming compound purity and structure.
Sources and Patent Literature
The primary detailed synthetic routes and industrial preparation methods are documented in patent literature, notably:
European Patent EP1760072A1 : Describes related 1,3-diaminobenzene derivatives and their preparation, which share structural motifs with the target compound. The patent outlines multi-step synthesis involving amino-substituted phenyl compounds and cyclohexadienylidene intermediates, emphasizing cosmetic applications such as hair dyes.
Canadian Patent CA2646867A1 : Focuses on hair dye compositions containing related coupler compounds, detailing preparation methods involving substituted anilines and oxidative coupling reactions that are relevant to the synthesis of the compound .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The compound’s extended π-conjugated system enables electrophilic attack at activated positions. Key reactions include:
-
Nitration : Occurs preferentially at electron-rich positions of the aromatic rings. Reaction with nitric acid (HNO₃) in sulfuric acid yields nitro derivatives, though specific regioselectivity data remains unpublished.
-
Sulfonation : Demonstrated in industrial-scale syntheses using fuming sulfuric acid to introduce sulfonic acid groups for solubility enhancement.
Mechanistic Features :
-
Electron-donating amine groups activate adjacent rings for EAS.
-
Steric hindrance from methyl substituents influences reaction rates and positional selectivity .
Nucleophilic Substitution
The amine groups participate in nucleophilic reactions:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated derivatives. Example conditions:
Reagent Solvent Temperature Yield (Theoretical) CH₃I DMF 60°C ~65% AcCl Dichloromethane RT Data not specified -
Diazotization : Forms diazonium salts under cold (0–5°C) acidic conditions (HCl/NaNO₂), enabling subsequent coupling reactions for azo dye synthesis .
Oxidation Reactions
The methyl groups and aromatic systems undergo oxidation under controlled conditions:
-
Side-chain Oxidation : Reaction with KMnO₄/H₂SO₄ converts methyl groups to carboxylic acids.
-
Ring Oxidation : Limited data exists, but strong oxidants like CrO₃ may degrade the conjugated system.
Reductive Transformations
-
Catalytic Hydrogenation : Reduces imine bonds in the cyclohexadienylidene moiety using H₂/Pd-C, yielding saturated amine derivatives .
-
Amine Reduction : Borane complexes (BH₃·THF) selectively reduce secondary amines under inert atmospheres.
Complexation and Coordination Chemistry
The compound acts as a polydentate ligand due to multiple nitrogen sites:
-
Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), altering optical properties. Example:
Metal Ion Ligand:Metal Ratio Observed λ_max (nm) Cu²⁺ 2:1 620 Fe³⁺ 1:1 580
Polymerization and Crosslinking
Under radical initiators (e.g., AIBN), the compound forms crosslinked polymers via aryl-aryl coupling, relevant to conductive material synthesis.
Stability and Degradation
Scientific Research Applications
Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzenamine Oxides
reports two benzenamine oxide derivatives:
- (Z)-N-(4-Chlorobenzylidene)benzenamine oxide (HRMS: 242.1178)
- (Z)-N-(4-(Methoxycarbonyl)benzylidene)benzenamine oxide (HRMS: 270.1135)
Both compounds feature a benzylidene group attached to the benzenamine core but lack the extended conjugated system seen in the target compound. Their synthesis uses anhydrous MgSO₄ and N-benzylhydroxylamine as catalysts under mild conditions (room temperature), yielding products via column chromatography . In contrast, the target compound likely requires more rigorous conditions due to its bulkier substituents.
| Property | Target Compound | (Z)-N-(4-Chlorobenzylidene)benzenamine oxide | (Z)-N-(4-Methoxycarbonylbenzylidene)benzenamine oxide |
|---|---|---|---|
| Molecular Formula | C₃₃H₃₀N₄ | C₁₃H₁₁ClNO | C₁₅H₁₃NO₃ |
| Molecular Weight (g/mol) | ~482.62 | 242.1178 | 270.1135 |
| Substituents | Bis(3-methylphenyl) groups | Chlorine, benzylidene | Methoxycarbonyl, benzylidene |
| Synthesis Conditions | Not specified | Room temperature, MgSO₄ catalyst | Room temperature, MgSO₄ catalyst |
N-Substituted Benzenamines with Azo or Imine Linkers
and describe compounds such as N-[(E)-(3-Methoxyphenyl)methylene]-4-[(E)-phenyldiazenyl]aniline and 4-(2-methylquinolin-3-oxy)-N-substituted benzylidene benzenamines. These feature azo (-N=N-) or imine (-C=N-) linkages, which enhance electronic delocalization. For example, 4-(2-methylquinolin-3-oxy)benzenamine () is synthesized via a multi-step pathway involving hydrogenation and cyclization, yielding intermediates for bioactive quinoxalines .
Tris(dimethylamino)methylium Derivatives
highlights Tris[4-(dimethylamino)phenyl]methylium, a cationic dye with strong electron-donating dimethylamino groups. Its structure includes a central methylium ion stabilized by three dimethylaminophenyl substituents. This compound’s redox properties and solvatochromism contrast with the target compound’s neutral, conjugated system. The methylium ion’s charge enhances solubility in polar solvents, whereas the target compound’s hydrophobicity (due to methyl groups) may limit its applications in aqueous systems .
Sulfonated and Alkyl-Substituted Benzenamines
and describe sulfonated benzenamines (e.g., Acid Blue 9) and alkylated derivatives (e.g., 4-nonyl-N-phenylbenzenamine). Acid Blue 9, a triarylmethane dye, contains sulfonate groups for water solubility, making it suitable for textiles . The target compound’s lack of sulfonate groups restricts its solubility but may improve compatibility with organic polymers.
Key Research Findings
- Electronic Properties : Its extended conjugation may enable applications in organic semiconductors, contrasting with azo-linked benzenamines used in dyes .
- Synthetic Challenges : The absence of explicit synthetic protocols for the target compound suggests gaps in literature, unlike well-documented routes for analogues .
Biological Activity
Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- (CAS No. 58104-34-0) is a complex organic compound characterized by its unique structure that includes multiple aromatic rings and amine groups. This article explores its biological activity, focusing on its potential applications in medicine and chemistry, along with relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₃₅N₃ |
| Molecular Weight | 557.7 g/mol |
| IUPAC Name | 3-methyl-N-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]phenyl]aniline |
| InChI Key | NHACXHBSASNCCK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 3-methylphenylamine with benzaldehyde derivatives under acidic conditions. Subsequent reactions such as cyclization and reduction yield the final product. In industrial settings, batch reactors are used to optimize yield and purity through controlled reaction conditions.
The biological activity of Benzenamine is attributed to its ability to interact with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context in which the compound is applied.
Biological Activity
Research indicates that Benzenamine exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that compounds similar to Benzenamine can inhibit bacterial growth and exhibit antifungal properties.
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Anticancer Research
A study evaluated the antiproliferative effects of a structurally similar compound on human cancer cell lines (HeLa, A2780, MCF-7). The results indicated significant cytotoxicity with IC50 values ranging from 0.50 μM to 7.10 μM across different cell lines. The mechanism involved apoptosis promotion and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
Another investigation focused on the inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. The compound exhibited selective inhibition of HDAC3 with an IC50 value of 95.48 nM, demonstrating its potential as a lead compound for developing isoform-selective HDAC inhibitors .
Comparative Analysis
Comparing Benzenamine with similar compounds reveals its unique structural features that may contribute to its biological activity:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Benzenamine, 4,4’-methylenebis- | Two aromatic rings connected by methylene | General antimicrobial properties |
| Benzenamine, 4,4’-methylenebis[N,N-dimethyl-] | Additional methyl groups on nitrogen | Enhanced anticancer activity |
| Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | Methyl groups on both aromatic rings | Moderate cytotoxicity |
Q & A
Q. What are the recommended synthetic routes for preparing this triarylmethane-derived benzenamine compound?
The compound can be synthesized via Schiff base condensation or Michael addition reactions. For example, similar triarylmethane structures are synthesized by reacting aromatic amines with aldehydes under acidic or basic conditions, followed by oxidation to stabilize the conjugated system . Key steps include:
- Step 1 : Condensation of 3-methylaniline with a diketone or aldehyde precursor.
- Step 2 : Cyclization to form the cyclohexadienylidene core.
- Step 3 : Purification via column chromatography using polar/non-polar solvent gradients.
Validate intermediates using ¹H/¹³C NMR and FTIR to confirm imine bond formation and aromatic substitution patterns .
Q. How can researchers characterize the electronic and structural properties of this compound?
Use a combination of:
- UV-Vis spectroscopy to analyze π→π* transitions (absorption peaks ~500–600 nm for triarylmethane derivatives) .
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtainable) to resolve the planar geometry of the conjugated system .
- FTIR to identify N-H stretches (3200–3400 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .
Q. What solvents are optimal for dissolving this compound in experimental settings?
Polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., chloroform) are ideal due to the compound’s extended conjugation and aromaticity. Solubility tests should be conducted at varying temperatures (25–60°C) to assess aggregation tendencies .
Advanced Research Questions
Q. How can experimental design address conflicting spectroscopic data during structural elucidation?
Contradictions in NMR/UV-Vis data may arise from tautomerism or solvent effects . Mitigate this by:
Q. What methodologies are suitable for studying its thermal stability and degradation pathways?
Q. How can researchers investigate its potential in biological staining or protein interactions?
Q. What computational approaches predict its electronic behavior in optoelectronic applications?
Q. How can aggregation-induced quenching be minimized in fluorescence-based applications?
Q. What strategies resolve regioselectivity challenges during functionalization?
Q. How can environmental impact assessments be conducted for this compound?
- Photodegradation studies : Expose to UV light and analyze breakdown products via LC-MS.
- Microbial toxicity assays : Evaluate inhibition of E. coli or B. subtilis growth at varying concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
